molecular formula C21H19N7OS B2892151 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea CAS No. 1171873-68-9

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea

Cat. No.: B2892151
CAS No.: 1171873-68-9
M. Wt: 417.49
InChI Key: RDFGEXINPMQSEC-UHFFFAOYSA-N
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Description

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea is a useful research compound. Its molecular formula is C21H19N7OS and its molecular weight is 417.49. The purity is usually 95%.
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Biological Activity

The compound 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea is a synthetic molecule that has garnered attention for its potential therapeutic applications, particularly in oncology and other diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄S
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 2034568-59-5

The compound features a complex structure that includes an imidazole ring, a pyrimidine moiety, and a urea linkage, which are known to contribute to its biological activity.

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • The compound has been shown to inhibit DHFR, an enzyme critical for DNA synthesis and repair. By blocking this enzyme, the compound reduces the availability of tetrahydrofolate, leading to decreased synthesis of purines and pyrimidines, ultimately inducing apoptosis in rapidly dividing cancer cells .
  • Tyrosine Kinase Inhibition :
    • Similar compounds have demonstrated activity against various tyrosine kinases involved in cancer progression. The presence of the imidazole and pyrimidine rings may enhance affinity for these targets, potentially leading to reduced tumor growth and metastasis .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of similar compounds:

  • Case Study 1 : A derivative with structural similarities showed significant inhibition of tumor growth in xenograft models of melanoma and breast cancer. The mechanism was attributed to its ability to induce apoptosis through the mitochondrial pathway .
  • Case Study 2 : Another study reported that compounds with similar urea linkages exhibited potent activity against various cancer cell lines, including lung and colon cancer. The IC50 values ranged from 10 to 30 µM, indicating effective cytotoxicity .

Antimicrobial Activity

Emerging research suggests that the compound may possess antimicrobial properties:

  • In Vitro Studies : Tests against common bacterial strains (e.g., E. coli, Pseudomonas aeruginosa) indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .

Data Summary Table

Activity TypeTarget/PathwayObserved EffectsReferences
AnticancerDHFR inhibitionInduces apoptosis in cancer cells
AnticancerTyrosine kinase inhibitionReduces tumor growth
AntimicrobialBacterial strainsSignificant antibacterial activity

Properties

IUPAC Name

1-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7OS/c1-30-18-4-2-3-17(11-18)27-21(29)26-16-7-5-15(6-8-16)25-19-12-20(24-13-23-19)28-10-9-22-14-28/h2-14H,1H3,(H,23,24,25)(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFGEXINPMQSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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